STAT3 Pathway Inhibition: Dose- and Time-Dependent Suppression in Breast Cancer Cells
Minecoside (MIN) directly inhibits constitutive STAT3 phosphorylation in MDA-MB-231 breast cancer cells, a key oncogenic driver [1]. In a dose-response study (0, 10, 25, 50 µM, 24 h), MIN reduced p-STAT3 levels in a concentration-dependent manner [1]. Time-course analysis (50 µM, 0-24 h) demonstrated progressive suppression of STAT3 phosphorylation [1]. This mechanism is distinct from many other iridoid glycosides that lack reported STAT3 inhibitory activity; for instance, catalpol and specioside have not been characterized as STAT3 inhibitors in comparable assays .
| Evidence Dimension | STAT3 phosphorylation suppression |
|---|---|
| Target Compound Data | Concentration-dependent reduction at 10, 25, 50 µM; time-dependent reduction over 0-24 h |
| Comparator Or Baseline | Catalpol and specioside: no reported STAT3 inhibitory activity |
| Quantified Difference | Qualitative difference (target engagement vs. no engagement) |
| Conditions | MDA-MB-231 breast cancer cells; western blotting; 24 h treatment for dose-response; 0, 6, 12, 24 h time points |
Why This Matters
STAT3 is a validated oncogenic target; minecoside's selective engagement of this pathway differentiates it from catalpol-based analogs lacking this activity, making it a preferred tool compound for STAT3-related research.
- [1] Kim B, et al. Minecoside promotes apoptotic progression through STAT3 inactivation in breast cancer cells. Oncol Lett. 2022 Mar;23(3):97. View Source
